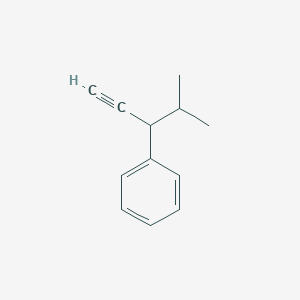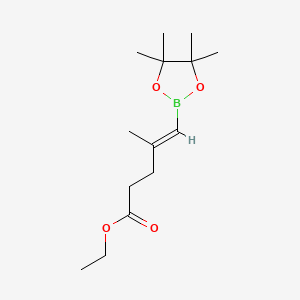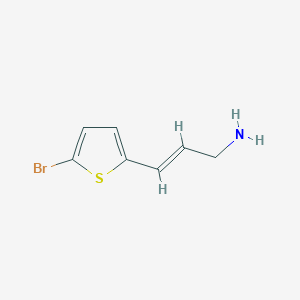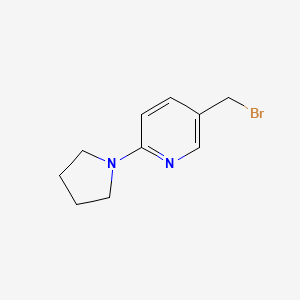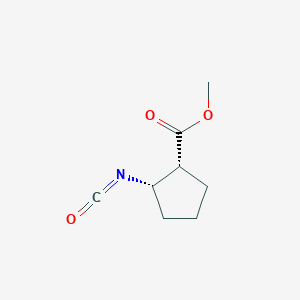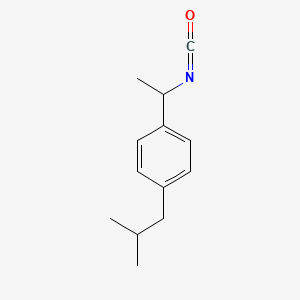
1-Isobutyl-4-(1-isocyanatoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-4-(1-isocyanatoethyl)benzene is an organic compound with the molecular formula C13H17NO It is a derivative of benzene, featuring an isobutyl group and an isocyanatoethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Isobutyl-4-(1-isocyanatoethyl)benzene can be synthesized through the reaction of 1-isobutyl-4-(1-hydroxyethyl)benzene with phosgene or a phosgene equivalent. The reaction typically occurs under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1-Isobutyl-4-(1-isocyanatoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with amines to form ureas.
Addition Reactions: The isocyanate group can react with alcohols to form carbamates.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of carbamates.
Water: Used in hydrolysis reactions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
1-Isobutyl-4-(1-isocyanatoethyl)benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential multitarget inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX), which are targets for neuropathic pain therapy.
Material Science: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-isobutyl-4-(1-isocyanatoethyl)benzene involves its reactivity with nucleophiles such as amines and alcohols. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of ureas and carbamates, which have various biological and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isobutyl-4-(1-hydroxyethyl)benzene: A precursor in the synthesis of 1-isobutyl-4-(1-isocyanatoethyl)benzene.
Ibuprofen: Contains an isobutylphenyl group similar to this compound.
Uniqueness
This compound is unique due to its isocyanate functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it valuable in the production of a wide range of compounds with diverse applications .
Propriétés
Formule moléculaire |
C13H17NO |
|---|---|
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
1-(1-isocyanatoethyl)-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-12-4-6-13(7-5-12)11(3)14-9-15/h4-7,10-11H,8H2,1-3H3 |
Clé InChI |
AUYHBCOFPVPFFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



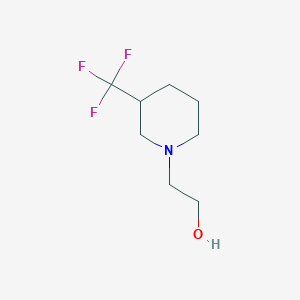
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)

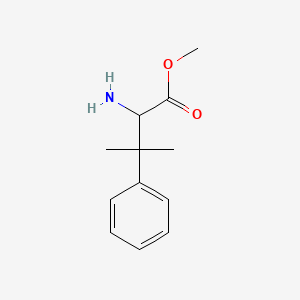
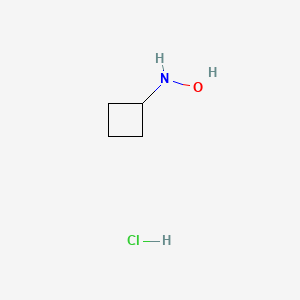
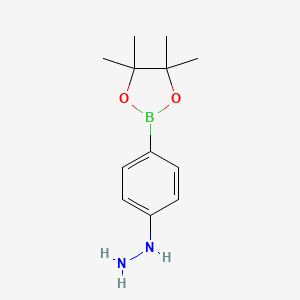
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
